molecular formula C15H13FN2O2S B5814891 4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5814891
M. Wt: 304.3 g/mol
InChI Key: UDVWDNHIUFIOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as FMACB, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamide derivatives and has been identified as a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation in animal models. It has also been shown to have minimal toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and has good stability. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, including:
1. Further studies on its mechanism of action and potential targets for drug development.
2. Investigation of its pharmacokinetics and pharmacodynamics to determine its suitability for clinical use.
3. Development of new derivatives with improved potency and selectivity.
4. Exploration of its potential applications in other disease areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, this compound is a promising compound with potential applications in scientific research and drug development. While there is still much to be learned about its mechanism of action and pharmacokinetics, it represents a promising avenue for future research.

Synthesis Methods

The synthesis of 4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluorobenzoyl chloride with 4-methoxyaniline in the presence of sodium carbonate. The resulting intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the final product.

Scientific Research Applications

4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo.

properties

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-8-6-12(7-9-13)17-15(21)18-14(19)10-2-4-11(16)5-3-10/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVWDNHIUFIOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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